molecular formula C12H11NO2 B12882360 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole CAS No. 63761-15-9

3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole

Cat. No.: B12882360
CAS No.: 63761-15-9
M. Wt: 201.22 g/mol
InChI Key: BJGWUZMZELEBNL-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a benzo[d][1,3]dioxole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole typically involves the reaction of pyrrole with benzo[d][1,3]dioxole derivatives. One common method is the condensation reaction between pyrrole and benzo[d][1,3]dioxole-5-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole-2,5-diones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Halogenated or acylated pyrrole derivatives.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole has several applications in scientific research:

    Medicinal Chemistry: The compound has been studied for its potential antitumor activities.

    Materials Science: It can be used in the synthesis of organic semiconductors and conductive polymers.

    Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for drug design and development.

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole in biological systems involves its interaction with cellular targets. For instance, certain derivatives have been shown to induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death . The compound may interact with specific enzymes or receptors, disrupting normal cellular functions and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxol-5-ylmethyl derivatives: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar chemical reactivity.

    Pyrrole derivatives: Compounds with a pyrrole ring structure, such as pyrrole-2-carboxaldehyde and pyrrole-2,5-dione.

Uniqueness

3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole is unique due to the combination of the benzo[d][1,3]dioxole and pyrrole moieties, which confer distinct chemical and biological properties

Properties

CAS No.

63761-15-9

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrole

InChI

InChI=1S/C12H11NO2/c1-2-11-12(15-8-14-11)6-9(1)5-10-3-4-13-7-10/h1-4,6-7,13H,5,8H2

InChI Key

BJGWUZMZELEBNL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3=CNC=C3

Origin of Product

United States

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